Cetilistat is a synthetic chemical compound classified as a gastrointestinal and pancreatic lipase inhibitor. [, , , ] It is a potent and reversible inhibitor of these enzymes, which are responsible for the breakdown of dietary triglycerides in the small intestine. [, , , , ] This inhibition leads to reduced absorption of dietary fat, potentially leading to weight loss. [, , , , , , , ]
Cetilistat exerts its primary effect by inhibiting pancreatic lipase, a key enzyme responsible for hydrolyzing dietary triglycerides into absorbable fatty acids and monoglycerides. [, , , , , , , ] By binding to pancreatic lipase in the gastrointestinal tract, Cetilistat prevents the breakdown of dietary fat, leading to its excretion in feces and reducing overall fat absorption. [, , , , , , , ] This mechanism is similar to that of Orlistat, another clinically used lipase inhibitor. [, , , , ]
One study employing molecular docking and molecular dynamics simulations suggests that Cetilistat preferentially binds to the "lid region" of human pancreatic lipase. [] This interaction is proposed to affect the conformational changes necessary for the enzyme's activity, further contributing to its inhibitory effect. []
Cetilistat is primarily investigated for its potential in managing obesity and related metabolic conditions. [, , , , , , , ] Research indicates that Cetilistat effectively reduces body weight gain, improves lipid profiles, and decreases serum low-density lipoprotein (LDL) cholesterol and total cholesterol levels in animal models and human clinical trials. [, , , , , , , ] Studies in obese patients with type 2 diabetes demonstrate its potential in reducing glycosylated hemoglobin (HbA1c) levels. [, , , ]
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4